Prothiofos

Description

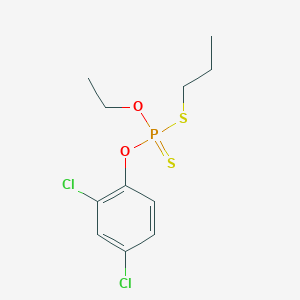

Structure

3D Structure

Propriétés

IUPAC Name |

(2,4-dichlorophenoxy)-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2O2PS2/c1-3-7-18-16(17,14-4-2)15-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITIWKDOCAUBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042349 | |

| Record name | Prothiofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34643-46-4 | |

| Record name | Prothiofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34643-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prothiofos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034643464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prothiofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,4-dichlorophenyl) O-ethyl S-propyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTHIOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5232196GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport of Prothiofos

Environmental Degradation Pathways of Prothiofos

The degradation of this compound in the environment is a complex process influenced by factors such as pH, temperature, sunlight, and microbial activity uni.lu. These degradation pathways lead to the formation of several byproducts.

Hydrolytic Degradation Mechanisms and Products

This compound demonstrates varying stability in aqueous media depending on the pH. It is relatively stable in neutral conditions but degrades more rapidly under acidic and alkaline conditions fishersci.cabmrb.iofishersci.ca. The half-life (DT₅₀) values at 22 °C are 120 days at pH 4, 280 days at pH 7, and 12 days at pH 9 fishersci.cabmrb.iofishersci.ca.

Hydrolytic degradation involves the cleavage of P-O-aryl and P-S-alkyl linkages wikipedia.orgfishersci.ca. This process can occur through nucleophilic attack on the phosphorus atom uni.lu. Key hydrolytic degradation products identified include 2,4-dichlorophenol (B122985), O-ethyl phosphoric acid, O-ethyl phosphorothioate (B77711), O-ethyl S-propyl phosphorothioate, and des-propylthio this compound wikipedia.orgfishersci.cascitoys.comuni.lu.

Table 1: Hydrolytic Degradation Half-Lives of this compound

| pH Value | Temperature (°C) | Half-Life (DT₅₀) | Source |

| 4 | 22 | 120 days | fishersci.cabmrb.io |

| 7 | 22 | 280 days | fishersci.cabmrb.io |

| 9 | 22 | 12 days | fishersci.cabmrb.io |

Oxidative Degradation Mechanisms and Products

Oxidative degradation is a significant pathway for this compound, primarily involving the oxidative desulfuration of the P=S moiety to P=O fishersci.cawikipedia.orgfishersci.ca. This transformation yields this compound oxon (O-(2,4-dichlorophenyl) O-ethyl S-propyl phosphorothioate) fishersci.cabmrb.iowikipedia.orgfishersci.cascitoys.com. This compound oxon is a common degradation product found across various media, including plants, insects, and mammals fishersci.cabmrb.io.

Photodegradation Processes and Associated Byproducts

This compound undergoes photodegradation when exposed to UV light and sunlight fishersci.cawikipedia.org. Under UV irradiation, this compound was degraded with a half-life ranging from 60 minutes in hexane (B92381) solution to 420 minutes in a thin film fishersci.ca. Another reported photodegradation DT50 is 13 hours bmrb.io.

Photolysis of this compound can occur through several main mechanisms:

Reductive dechlorination: This primarily happens at the 2-position of the phenyl ring, leading to the formation of 4-chlorothis compound fishersci.ca. A minor route involves 4-dechlorination, resulting in di-dechlorothis compound fishersci.ca.

Desulfuration: Oxidation of the P=S moiety to P=O forms this compound oxon, a common reaction for phosphorothioates fishersci.ca.

Cleavage of the P-S bond: This process leads to the loss of propanethiol fishersci.ca.

Cleavage of the P-O-aryl linkage: This mechanism results in the production of phenols, such as 2,4-dichlorophenol and 4-chlorophenol, with higher yields observed in aqueous media fishersci.ca.

Table 2: Photodegradation Half-Lives of this compound

| Condition | Half-Life (DT₅₀) | Source |

| Hexane solution | 60 minutes | fishersci.ca |

| Thin film | 420 minutes | fishersci.ca |

| General (aqueous) | 13 hours | bmrb.io |

Microbial Degradation in Environmental Compartments

Microbial degradation is a primary process determining the environmental fate of organophosphate pesticides like this compound in soil and water uni.luuni.lunih.gov. Microorganisms, including bacteria and fungi, possess the biochemical versatility to adapt and degrade xenobiotic compounds, sometimes utilizing them as nutrient sources nih.govnih.gov. The rate of microbial breakdown is influenced by soil properties such as pH, temperature, water content, and texture nih.gov. Under laboratory conditions (25°C and pH 7), biodegradation can be approximately ten times faster than chemical hydrolysis uni.lu.

Environmental Distribution and Persistence of this compound

This compound exhibits strong adsorption to soil particles, which significantly influences its distribution and persistence in the environment fishersci.cabmrb.iofishersci.ca.

Adsorption and Desorption Dynamics in Soil Systems

This compound is very strongly adsorbed in soil bmrb.io. Its adsorption to soil is heavily influenced by the organic content of the soil uni.lunih.govnih.gov. The organic carbon sorption coefficient (Koc) is a key parameter indicating a pesticide's tendency to adsorb to soil particles, with values below 500 generally suggesting that a pesticide will not be adsorbed and thus may leach or runoff wikidoc.org.

Reported Koc values for this compound vary:

24158 wikidoc.org

4381 to 6129 in four different soils with organic carbon content varying from 0.88 to 6.55% herts.ac.uk

An average Koc value of 6070 in soil column studies using three agricultural soils herts.ac.uk

An experimental Koc value of 13600 for a single soil type herts.ac.uk

These high Koc values suggest low leachability and a potential for particle-bound transport fishersci.cawikidoc.org. Adsorption generally reduces the mobility of this compound, but adsorption to erodible particulates, dissolved organic matter, or mobile inorganic colloids can enhance its transport to surface waters nih.gov. Adsorption also increases the persistence of this compound in the environment by reducing its availability to dissipative and degradative forces nih.gov. The reversibility of sorption-desorption processes can decrease as the chemical's residence time in soil increases, leading to the stabilization of the pesticide in less available and less biodegradable forms nih.gov.

Table 3: Organic Carbon Sorption Coefficients (Koc) for this compound

| Koc Value | Context/Source |

| 24158 | wikidoc.org |

| 4381-6129 | Various soils herts.ac.uk |

| 6070 | Average from soil column studies herts.ac.uk |

| 13600 | Single soil type herts.ac.uk |

Leaching Potential and Groundwater Contamination

The leaching potential of a chemical compound is largely influenced by its water solubility and its adsorption to soil organic matter, typically quantified by the organic carbon-water (B12546825) partition coefficient (Koc) chemsafetypro.comchemsafetypro.com. This compound is described as "very strongly adsorbed in soil" agropages.compic.int, and its high log Kow values (5.67 to 6.67) generally suggest low mobility in soil chemsafetypro.comchemsafetypro.com. A high Koc value implies that the substance binds tightly to soil particles, reducing its tendency to move through the soil profile and potentially contaminate groundwater chemsafetypro.com.

Despite these properties suggesting low mobility, this compound has been identified in groundwater samples. For instance, it was detected in groundwater in agricultural areas of the Western Cape, South Africa nih.gov. Its presence in groundwater has also been a subject of assessment in other contexts, such as at ore-processing sites nrc.govparliament.vic.gov.au. The detection of this compound in groundwater, despite its strong soil adsorption, can be attributed to several factors, including preferential flow paths in soil (e.g., macropores), high application rates, or long-term accumulation that eventually leads to deeper migration. Furthermore, the Pesticide Properties DataBase (PPDB) issues a "High alert" for this compound regarding its "Potential for particle bound transport" herts.ac.uk. This implies that while the dissolved phase might not readily leach, this compound adsorbed to fine soil particles could be transported downwards if those particles move through the soil profile.

Surface Runoff and Aquatic System Contamination

Surface runoff is a significant pathway for pesticide transport from agricultural fields to aquatic systems, particularly during rainfall events or irrigation nsw.gov.au. Given this compound's low water solubility and strong adsorption to soil and sediment herts.ac.ukagropages.comchemicalbook.compic.intresearchgate.net, it is likely to be transported primarily bound to suspended particulate matter rather than in the dissolved phase during runoff events. The "High alert: Potential for particle bound transport" from PPDB supports this herts.ac.uk.

Research findings indicate that this compound is detected in surface water bodies. For example, a study in Nigeria found this compound in water samples from streams, with concentrations reaching up to 6.11 mg/L in Opa Stream and 0.20 mg/L in Oloponyo stream 1 eaht.org. Another study in Egypt detected this compound in 5.6% of surface water samples, with concentrations ranging up to 0.95 mg/L qcap-egypt.com. These detections underscore the potential for this compound to reach aquatic environments through surface runoff, even if it is primarily transported in a particle-bound form. Once in aquatic systems, its strong adsorption to sediment means that a significant portion of the applied amount can be rapidly adsorbed by sediment, as observed with other low water-soluble pesticides like chlorpyrifos (B1668852) researchgate.net. This adsorption to sediment can lead to accumulation in benthic environments, potentially affecting aquatic organisms that inhabit these areas.

Table 3: Observed Concentrations of this compound in Environmental Media

| Medium | Location/Context | Concentration Range/Value | Source |

| Surface Water | Opa Stream, Nigeria | 6.11 mg/L | eaht.org |

| Oloponyo Stream 1, Nigeria | 0.20 mg/L | eaht.org | |

| Egyptian Surface Water Samples | ND to 0.95 mg/L | qcap-egypt.com | |

| Groundwater | Western Cape, South Africa | Detected | nih.gov |

| Soil | Banana Farm A, Nigeria | 8.18 mg/kg | eaht.org |

| Banana Farm B, Nigeria | 3.38 mg/kg | eaht.org | |

| Sediment | Nigeria (various locations) | 3.70 - 19.5 mg/kg | eaht.org |

Metabolism and Biotransformation of Prothiofos

Mammalian Metabolism of Prothiofos

In mammals, this compound is rapidly absorbed and extensively metabolized, with a significant portion of the administered dose excreted within a short period.

In Vivo Metabolic Pathways in Model Organisms

Studies in various model organisms, including rats, mice, guinea-pigs, and rabbits, have elucidated the in vivo metabolic pathways of this compound. In rats, this compound is rapidly absorbed, and approximately 98% of the administered dose is excreted within 72 hours agropages.com. The primary route of excretion is via urine, with 86.7% of the dose eliminated within 24 hours rsc.org.

The metabolism of this compound in rats involves several key reactions:

Oxidation to this compound-oxon: This is a significant metabolic step agropages.comrsc.org. The highest concentrations of this compound-oxon were observed in the liver and kidneys rsc.org.

Hydrolysis: This leads to the formation of 2,4-dichlorophenol (B122985) agropages.comrsc.org.

P-S bond cleavage: This results in metabolites such as O-2,4-dichlorophenyl O-ethyl phosphate (B84403) and O-2,4-dichlorophenyl O-ethyl phosphorothioate (B77711) rsc.org.

C-S bond cleavage and S-depropylation: This process yields O-2,4-dichlorophenyl O-ethyl phosphorodithioate (B1214789), though this is a minor pathway rsc.org.

Dearylation: This forms O-ethyl S-propyl phosphorodithioate and O-ethyl S-propyl phosphorothioate from this compound and this compound-oxon, respectively rsc.org.

Further breakdown: Minor phosphorus-containing metabolites, including O-ethyl phosphorothioate, monoethyl phosphate, phosphorothioate, and inorganic phosphate, are also detected rsc.org.

A summary of the major in vivo metabolites identified in rats is presented in Table 1.

Table 1: Major In Vivo Metabolites of this compound in Rats

| Metabolite Name | Formation Pathway | Relative Abundance (Urinary Excretion) |

| 2,4-Dichlorophenol and its conjugates | Hydrolysis | Principal metabolite |

| This compound-oxon | Oxidation | Significant, found in liver/kidneys |

| O-2,4-dichlorophenyl O-ethyl phosphate | P-S bond cleavage (from this compound-oxon) | Next most abundant |

| O-2,4-dichlorophenyl O-ethyl phosphorothioate | P-S bond cleavage (from this compound) | Next most abundant |

| O-ethyl S-propyl phosphorodithioate | Dearylation (from this compound) | Minor (0.6% of dose) |

| O-ethyl S-propyl phosphorothioate | Dearylation (from this compound-oxon) | Minor (0.4% of dose) |

| O-ethyl phosphorothioate | Further breakdown | Minor (~0.3%) |

| Monoethyl phosphate | Further breakdown | Minor (~0.3%) |

| Phosphorothioate | Further breakdown | Minor (~0.3%) |

| Inorganic phosphate | Further breakdown | Minor (~0.3%) |

Note: Data inferred from various studies on rats, mice, guinea-pigs, and rabbits rsc.org.

In Vitro Metabolic Studies using Hepatic Models

In vitro metabolic studies, particularly those utilizing hepatic models such as human, mouse, and rat liver microsomes and homogenates, provide insights into the enzymatic processes involved in this compound biotransformation researchgate.netnih.govoulu.fi. These studies highlight the crucial role of cytochrome P450 (CYP) enzymes in the metabolism of organophosphates like this compound researchgate.netoulu.ficore.ac.uk.

While specific detailed kinetic data for this compound in human hepatic models are less extensively reported, studies on its close chemical relative, profenofos (B124560), offer valuable insights into the general patterns of metabolism for S-alkyl organophosphates researchgate.netnih.govnih.gov. For profenofos, CYP3A4, CYP2B6, and CYP2C19 have been identified as key enzymes in human liver responsible for its oxidation researchgate.netnih.gov. These enzymes catalyze both bioactivation and detoxification reactions researchgate.netnih.gov. For instance, CYP2B6 and CYP2C19 demonstrated higher affinity (lower Km values) for the detoxification of profenofos to 4-bromo-2-chlorophenol (B165030) compared to CYP3A4 nih.gov.

Identification and Characterization of Major Mammalian Metabolites (e.g., this compound-Oxon, 2,4-Dichlorophenol, Conjugates)

The major mammalian metabolites of this compound include this compound-oxon, 2,4-dichlorophenol, and their respective conjugates.

This compound-Oxon: This metabolite is formed via oxidative desulfuration of the parent compound agropages.comrsc.org. It is often considered a bioactivated form due to its potential for increased biological activity, although for some organophosphates like profenofos (a close relative), the parent compound itself is a potent acetylcholinesterase inhibitor researchgate.netwikipedia.org. This compound-oxon (also known as Etaphos) has been identified in various studies herts.ac.uk.

2,4-Dichlorophenol (2,4-DCP): This is a principal hydrolytic metabolite of this compound agropages.comrsc.orgpic.intpic.intnih.gov. It is formed through the cleavage of the ester bond. 2,4-DCP can be further metabolized and is often detected in urine, sometimes as a biomarker of exposure rsc.orgnih.gov.

Conjugates: 2,4-Dichlorophenol is extensively conjugated, primarily with glucuronic acid and/or sulfate (B86663), to facilitate its excretion rsc.org. These conjugates are more water-soluble and readily eliminated from the body rsc.org. Other conjugated metabolites, such as 3,4,5-trihydroxy-6-(2,4-dichlorophenoxy) oxane-2-carboxylic acid and (2,4-dichlorophenyl) hydrogen sulfate, have also been confirmed in human urine, suggesting similar metabolic pathways to those observed for 2,4-dichlorophenoxyacetic acid (2,4-D) nih.gov.

Plant Metabolism of this compound

This compound also undergoes metabolic transformations within plant systems, influencing its persistence and residues in crops.

Uptake and Translocation within Plant Systems

The uptake and translocation of this compound in plants are influenced by its physicochemical properties. In plants, this compound is absorbed by the leaf surface and can penetrate into the plant system pic.intpic.int. Approximately one-third of the applied amount is absorbed and penetrates, while the remaining two-thirds can disappear through evaporation within 14 days pic.intpic.int.

Once inside the plant, this compound is metabolized. A primary metabolic pathway in plants is the hydrolysis of this compound to 2,4-dichlorophenol, which subsequently undergoes conjugation agropages.compic.intpic.int. The formation of this compound-oxon and the cleavage of the propyl group have also been observed in plant metabolism agropages.compic.intpic.int. Research on potato plants indicated that the highest levels of this compound residues were detected in and on the leaves researchgate.net. The persistence of this compound on cabbage plants was found to be longer compared to malathion (B1675926) and pirimiphos-methyl, with residues remaining within permissible limits for up to 15 days on outer leaves and 12 days on inner leaves researchgate.net.

The general behavior of pesticides in plants, including uptake, translocation, and metabolism, is related to their physicochemical properties, such as the octanol-water partition coefficient (Kow) and molecular size researchgate.netmdpi.com. Compounds with LogKow values typically ranging between 3.0 and 4.0 are considered optimal for uptake, translocation, and accumulation in plants mdpi.com.

Table 2: Persistence of this compound on Cabbage Plants

| Insecticide | Initial Deposit (g a.i. per feddan) | Days for Residues to be within Permissible Limits (Outer Leaves) | Days for Residues to be within Permissible Limits (Inner Leaves) |

| Malathion | 570 | 12 | 6 |

| Pirimiphos-methyl | 600 | 12 | 8 |

| This compound | 750 | 15 | 12 |

Source: Adapted from a field experiment on cabbage plants researchgate.net.

Toxicological Mechanisms and Effects of Prothiofos

Neurotoxicity of Prothiofos

This compound is classified as an organophosphate (OP) insecticide. guidetopharmacology.orgwikipedia.orguni.lu Its primary mechanism of neurotoxicity involves the inhibition of acetylcholinesterase (AChE). guidetopharmacology.orgwikipedia.orguni.luuni.luherts.ac.ukfishersci.ca

The molecular basis of this compound's AChE inhibition stems from its biotransformation, which occurs predominantly in the mammalian liver. guidetopharmacology.org During this process, cytochrome P450 enzymes oxidize the P=S bond of this compound to form its P=O analogue, known as this compound-oxon. guidetopharmacology.org This oxon metabolite is highly toxic and acts as a potent inhibitor of AChE. guidetopharmacology.org The inhibition occurs as the oxon form binds to the hydroxyl group within the active site of the AChE enzyme through phosphorylation, thereby preventing AChE from hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh). herts.ac.uk

The consequence of this enzymatic inhibition is an abnormal accumulation of acetylcholine in the synaptic cleft. uni.luherts.ac.ukfishersci.ca This leads to continuous and excessive stimulation of both muscarinic and nicotinic cholinergic receptors located in the peripheral and central nervous systems. uni.luherts.ac.ukfishersci.ca Animal studies, particularly in rats and dogs, have revealed predominant side effects including the inhibition of cholinesterase activity in the brain and erythrocytes, general neurotoxicity, and the manifestation of tremors. guidetopharmacology.orgagropages.com Acute and significant inhibition of AChE, typically by 60–70% or more, can precipitate a "cholinergic crisis." uni.lu This clinical toxidrome is characterized by a range of symptoms such as muscle fasciculations and weakness, parasympathomimetic signs, depression of respiratory control centers in the brainstem, seizures, and can ultimately lead to death. uni.lu

While AChE inhibition is recognized as the primary neurotoxic mechanism of organophosphates, including this compound, there is growing evidence suggesting that additional mechanisms, independent of or in conjunction with AChE inhibition, contribute to the observed neurotoxic effects. uni.lumetabolomicsworkbench.org These non-cholinergic pathways are particularly implicated in neurotoxic outcomes associated with chronic or repeated exposures to lower levels of organophosphates. uni.lumetabolomicsworkbench.org Such exposures have been linked to long-term neurological consequences, including cognitive deficits, depression, anxiety, and suicidal ideation. uni.lumims.com Organophosphates are also known to disrupt mitochondrial function by inducing oxidative stress, which can lead to neurodegeneration through apoptotic mechanisms. metabolomicsworkbench.org

Developmental and Reproductive Toxicology of this compound

Studies have investigated the potential of this compound to induce developmental abnormalities and impact reproductive systems.

Developmental toxicity studies have shown species-specific responses to this compound. In studies conducted on rabbits, this compound demonstrated teratogenic effects. guidetopharmacology.orgagropages.com The observed developmental abnormalities in rabbit fetuses included incidences of an open eyelid, bent ribs, and femoral dysplasia. guidetopharmacology.orgagropages.com In contrast, studies conducted on rats indicated no signs of teratogenicity following exposure to this compound. guidetopharmacology.orgagropages.com

Table 1: Teratogenic Effects of this compound in Animal Studies

| Species | Teratogenic Effects Observed | Specific Abnormalities |

| Rabbits | Yes guidetopharmacology.orgagropages.com | Open eyelid, bent ribs, femoral dysplasia guidetopharmacology.orgagropages.com |

| Rats | No guidetopharmacology.orgagropages.com | Not applicable |

Assessments of this compound's impact on the reproductive system in rat studies have indicated no observable reproductive toxicity. guidetopharmacology.orgagropages.com

Genotoxicity and Carcinogenicity Assessments of this compound

Comprehensive assessments have been conducted to evaluate the genotoxic and carcinogenic potential of this compound. In rat studies, no carcinogenicity or genotoxicity was observed for this compound. guidetopharmacology.orgagropages.com Furthermore, this compound has not been classified as carcinogenic by prominent international organizations such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).

In Vitro and In Vivo Genotoxicity Studies

Comprehensive toxicological assessments of this compound, an organophosphorus insecticide, have consistently indicated a lack of genotoxic potential. Evaluations conducted by bodies such as the Food Safety Commission of Japan (FSCJ) explicitly state that no genotoxicity was observed in their assessments, which included various studies. fsc.go.jp Similarly, other research, particularly studies involving rat models, has corroborated these findings, reporting no evidence of genotoxicity for this compound. wikipedia.org The Rotterdam Convention also noted that this compound, among other organophosphates reviewed, did not indicate carcinogenic or mutagenic potential. pic.int

Table 1: Summary of Genotoxicity Findings for this compound

| Study Type | Organism/System | Outcome | Reference |

| In Vitro | Various cell systems (implied by comprehensive assessments) | No Genotoxicity | fsc.go.jppic.int |

| In Vivo | Rats (explicitly mentioned in studies) | No Genotoxicity | fsc.go.jpwikipedia.org |

| Overall Assessment | Comprehensive toxicological evaluations | No Genotoxicity | fsc.go.jpwikipedia.orgpic.int |

Chronic Toxicity and Carcinogenicity Bioassays

Chronic toxicity and carcinogenicity bioassays are fundamental for assessing the long-term health effects of chemical exposure. For this compound, these extensive studies have provided crucial data regarding its potential for long-term adverse effects.

Carcinogenicity: Bioassays conducted in experimental animals, specifically rats and mice, have demonstrated no evidence of carcinogenic potential for this compound. fsc.go.jpwikipedia.org The Food Safety Commission of Japan's risk assessment, which incorporated data from combined chronic toxicity/carcinogenicity studies in rats and carcinogenicity studies in mice, concluded that this compound did not induce carcinogenicity. fsc.go.jp This finding is consistent across multiple independent evaluations, affirming that this compound is not considered a carcinogen. wikipedia.orgpic.int

Chronic Toxicity: In terms of chronic toxicity, studies have established a No-Observed-Adverse-Effect Level (NOAEL) for this compound. A two-year combined chronic toxicity/carcinogenicity study in rats identified the lowest NOAEL at 0.27 mg/kg body weight per day. fsc.go.jpwikipedia.org The major adverse effects observed in chronic exposure studies, as well as in subacute and acute studies, were primarily related to its mechanism as an organophosphorus compound. These effects included the inhibition of cholinesterase (ChE) activity in both the brain and erythrocytes, neurotoxicity (which could manifest as tremors), and suppressed body weight. fsc.go.jpwikipedia.org

Table 2: Key Findings from Chronic Toxicity and Carcinogenicity Bioassays of this compound

| Study Endpoint | Organism | Key Finding / NOAEL | Reference |

| Carcinogenicity | Rats, Mice | No Carcinogenicity | fsc.go.jpwikipedia.orgpic.int |

| Chronic Toxicity | Rats | Lowest NOAEL: 0.27 mg/kg bw/day (from a 2-year study) | fsc.go.jpwikipedia.org |

| Major Adverse Effects (Chronic Exposure) | Rats, Dogs | Cholinesterase inhibition (brain, erythrocyte), Neurotoxicity (tremor), Suppressed body weight | fsc.go.jpwikipedia.org |

Oxidative Stress Induction by this compound

While specific studies focusing exclusively on the oxidative stress induction solely by this compound are not explicitly detailed in the provided search results, it is a well-established toxicological principle that organophosphorus pesticides (OPs), as a chemical class to which this compound belongs, are generally known to induce oxidative stress. scielo.org.conih.govscispace.comums.edu.my

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the biological system's ability to detoxify these reactive intermediates or repair the resulting molecular damage. nih.govums.edu.my OPs can contribute to this imbalance by promoting the generation of free radicals and by altering the efficacy of endogenous antioxidant defense mechanisms. scielo.org.co This can lead to various forms of cellular damage, including lipid peroxidation (damage to cell membranes), protein oxidation, and nucleic acid oxidation (damage to DNA, often measured by biomarkers like 8-hydroxy-2'-deoxyguanosine, 8-OHdG). nih.govums.edu.my

The body's defense against oxidative stress involves enzymatic antioxidants such as superoxide (B77818) dismutases (SODs), catalase (CAT), and glutathione (B108866) peroxidases (GPXs), along with non-enzymatic antioxidants like glutathione (GSH). nih.govekb.eg Exposure to OPs can lead to a depletion of these antioxidant levels or an alteration in their enzymatic activities, thereby exacerbating oxidative processes within cells. scielo.org.coums.edu.myekb.eg

Therefore, based on the established mechanisms of organophosphorus compounds, it can be inferred that this compound, as an OP insecticide, likely contributes to oxidative stress through similar pathways, consistent with the broader understanding of OP toxicology.

Table 3: General Mechanisms and Biomarkers of Organophosphorus Pesticide-Induced Oxidative Stress

| Mechanism/Effect | Description | Common Biomarkers/Indicators | Reference |

| ROS/RNS Generation | Increased production of reactive oxygen and nitrogen species. | - | scielo.org.conih.govscispace.com |

| Antioxidant System Imbalance | Disruption of the balance between pro-oxidants and antioxidants. | Decreased levels/activity of SOD, CAT, GPx, GSH. | scielo.org.conih.govums.edu.myekb.eg |

| Cellular Damage | Oxidation of cellular macromolecules. | Lipid peroxidation (e.g., Malondialdehyde, MDA), Protein carbonylation, Nucleic acid oxidation (e.g., 8-OHdG). | nih.govums.edu.my |

Mechanisms of Resistance to Prothiofos

Target-Site Resistance Mechanisms

Target-site resistance occurs when mutations in the gene encoding the insecticide's molecular target reduce its binding affinity or efficacy, rendering the insecticide less effective. For Prothiofos, which acts as an acetylcholinesterase (AChE) inhibitor, alterations in the AChE enzyme are a primary mechanism of resistance. wikipedia.orgirac-online.org

Acetylcholinesterase (AChE) is a critical enzyme in neurotransmission, serving as the primary target for organophosphate and carbamate (B1207046) insecticides like this compound. irac-online.orgresearchgate.netnih.govrsc.orgroyalsocietypublishing.org Resistance to this compound, particularly in the diamondback moth (Plutella xylostella), has been significantly linked to specific amino acid substitutions in the ace1 gene, which encodes AChE1. researchgate.netnih.govresearchgate.netmdpi.comlilab-ecust.cnnih.govscilit.com

Key mutations identified in AChE1 of this compound-resistant Plutella xylostella strains include A298S and G324A. researchgate.netnih.govresearchgate.netmdpi.comlilab-ecust.cnnih.gov These mutations are located near the active triad (B1167595) and acyl binding pocket of AChE1 and are expected to be involved in this compound resistance by altering the enzyme's active site. researchgate.net Other mutations, such as D229G, D132G, A201S, and G227A, have also been identified in resistant strains of P. xylostella, with A201S being close to the catalytic activity and G227A potentially affecting the active site's space. researchgate.netmdpi.comlilab-ecust.cnnih.gov These amino acid substitutions lead to a decreased sensitivity of AChE1, thereby lowering the binding affinity of insecticides and contributing to resistance against this compound, as well as other organophosphates like methamidophos (B33315) and acephate (B21764). researchgate.netnih.govresearchgate.netnih.gov

The following table summarizes some of the reported AChE1 mutations associated with this compound resistance in Plutella xylostella:

| Mutation | Location/Impact | Reference |

| A298S | Near active triad and acyl binding pocket, lowers binding affinity | researchgate.netnih.govresearchgate.netmdpi.comlilab-ecust.cnnih.gov |

| G324A | Near active triad and acyl binding pocket, alters active site space, lowers binding affinity | researchgate.netnih.govresearchgate.netmdpi.comlilab-ecust.cnnih.gov |

| D229G | Identified in resistant strain | researchgate.netlilab-ecust.cn |

| D132G | Causes this compound resistance | mdpi.comnih.gov |

| A201S | Close to catalytic activity | mdpi.comnih.gov |

| G227A | May impact enzyme activity by changing active site area | mdpi.comnih.gov |

Molecular dynamics simulations have provided insights into how these mutations affect the structural integrity and interactions of AChE1 with insecticides. Studies have shown that mutant AChE1, despite exhibiting little structural deviation compared to the wild-type, demonstrates structural instability. researchgate.netnih.govresearchgate.netmdpi.comacs.org This instability is attributed to the breaking of intermolecular hydrogen bonding interactions caused by the mutations. researchgate.netnih.govacs.org Consequently, these structural and energetic changes impair the binding of this compound and other insecticides to the active site of AChE1, thereby conferring resistance. researchgate.netnih.govmdpi.comacs.org

Metabolic Resistance Mechanisms

Metabolic resistance involves the enhanced ability of an organism to detoxify or sequester insecticides through the action of specific enzyme systems. These enzymes metabolize the insecticide into less toxic or more excretable forms, preventing it from reaching its target site in sufficient concentrations. mdpi.comcroplife.org.au

Esterases, particularly carboxylesterases (CCEs), play a significant role in the metabolic detoxification of organophosphate insecticides, including this compound. mdpi.comgssrr.orgresearchgate.net These enzymes can confer resistance through two main mechanisms: direct degradation (hydrolysis) of the insecticide or its sequestration. mdpi.comgssrr.org Overexpression of esterases, often resulting from gene amplification, can lead to the binding and effective sequestration of the toxic compound, reducing its availability to inhibit AChE. mdpi.comgssrr.orgresearchgate.net Elevated esterase activity has been correlated with increased resistance to organophosphates in various insect species. mdpi.comresearchgate.net

Mixed function oxidases (MFOs), primarily cytochrome P450 monooxygenases (P450s), are crucial detoxification enzymes widely found in insects. mdpi.comgssrr.orgwho.intnih.gov These enzymes catalyze oxidative reactions, converting lipophilic insecticides into more polar, excretable metabolites. mdpi.comwho.int In the context of organophosphate resistance, enhanced MFO activity is a common mechanism. mdpi.comgssrr.orgplos.org P450s are involved in the detoxification of organophosphates and can also be responsible for the activation of some parent compounds (e.g., converting phosphorothionates to their more toxic oxon forms, which are then subject to further hydrolysis). gssrr.orgrsc.org Increased levels of MFO-mediated detoxification enzymes have been observed in numerous insect pests resistant to organophosphates. gssrr.orgplos.org

Glutathione (B108866) S-transferases (GSTs) are a family of phase II detoxification enzymes that play a vital role in insecticide resistance. mdpi.comresearchgate.netwho.intnih.govplos.orgcabidigitallibrary.orgresearchgate.net GSTs primarily catalyze the conjugation of electrophilic compounds, including insecticides or their metabolites, with the thiol group of reduced glutathione (GSH). mdpi.comwho.int This conjugation reaction increases the hydrophilicity of the insecticide, facilitating its excretion from the insect's body. mdpi.com GSTs are known to contribute to the detoxification of organophosphates. mdpi.comcabidigitallibrary.orgresearchgate.net Enhanced GST activity has been linked to increased resistance in various insect populations, including those resistant to this compound. researchgate.netcabidigitallibrary.org

Cross-Resistance Patterns and Implications for Pest Management

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often those with similar modes of action or detoxification pathways made-in-china.com. Understanding these patterns is critical for developing effective insecticide resistance management (IRM) strategies.

Cross-Resistance in Plutella xylostella

The mutations in AChE1 that confer resistance to this compound in P. xylostella can also lead to cross-resistance to other organophosphate insecticides. For instance, the A298S and G324A mutations in ace1 have been associated with resistance not only to this compound but also to methamidophos and acephate wikipedia.orgherts.ac.uk. Similarly, the A201S mutation, which contributes to this compound resistance, has also been consistently linked to triazophos (B1682461) resistance in Chilo suppressalis wikipedia.org. This indicates that a single genetic change at the target site can broadly impact the efficacy of multiple organophosphates.

Table 2: Cross-Resistance Patterns in Plutella xylostella Associated with AChE Mutations

| AChE Mutation(s) | Insecticide(s) with Cross-Resistance | Reference |

| A298S, G324A | This compound, Methamidophos, Acephate | wikipedia.orgherts.ac.uk |

| A201S | This compound, Triazophos | wikipedia.orgherts.ac.uk |

Cross-Resistance in Musca domestica

In Musca domestica (housefly), a pyraclofos-resistant strain (YBOL) exhibited specific cross-resistance patterns to other organophosphates uni.lu. This strain showed high cross-resistance to methylparathion, parathion, fenitrothion, malathion (B1675926), diazinon, and fenthion (B1672539) uni.lu. Interestingly, it showed relatively low cross-resistance to dichlorvos, propetamfos, profenofos (B124560), sulprofos, and this compound uni.lu. The acetylcholinesterases of the YBOL strain were found to be more than 50 times less sensitive to inhibition by pyraclofos, profenofos, dichlorvos, methylparaoxon, and paraoxon (B1678428) uni.lu. This suggests that while resistance to some organophosphates can lead to high cross-resistance to others, the degree of cross-resistance to this compound from resistance to certain other organophosphates may be limited.

Table 3: Cross-Resistance Patterns in Musca domestica (Pyraclofos-Resistant Strain)

| Resistance Profile (from Pyraclofos Resistance) | Insecticides | Reference |

| High Cross-Resistance | Methylparathion, Parathion, Fenitrothion, Malathion, Diazinon, Fenthion | uni.lu |

| Low Cross-Resistance | Dichlorvos, Propetamfos, Profenofos, Sulprofos, this compound | uni.lu |

Implications for Pest Management

The observed cross-resistance patterns have significant implications for pest management:

Rotation and Mixture Strategies: The presence of cross-resistance necessitates careful consideration when rotating or mixing insecticides. Using insecticides with different modes of action or those to which pests show low or no cross-resistance is crucial to delay the development and spread of resistance made-in-china.com. For instance, in P. xylostella, if resistance to this compound is driven by AChE mutations, other organophosphates affected by the same mutations should be avoided in subsequent applications wikipedia.orgherts.ac.uk.

Resistance Monitoring: Continuous monitoring of resistance levels and underlying mechanisms (e.g., specific AChE mutations, enzyme activities) in pest populations is vital to inform and adapt resistance management programs herts.ac.uk. This data allows for the selection of effective insecticides and helps predict the effectiveness of new compounds based on known cross-resistance profiles.

Integrated Pest Management (IPM): Incorporating this compound into an IPM program requires a holistic approach that combines chemical control with non-chemical methods, such as biological control, cultural practices, and resistant crop varieties. This reduces reliance on a single class of insecticides and minimizes selection pressure for resistance.

The complex interplay between target-site mutations and metabolic detoxification pathways underscores the need for comprehensive resistance management strategies to preserve the effectiveness of this compound and other organophosphate insecticides.

Analytical Methodologies for Prothiofos and Its Metabolites

Chromatographic Techniques for Prothiofos Detection and Quantification

Chromatographic techniques are widely used for the separation, detection, and quantification of this compound and its metabolites due to their high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful and frequently employed technique for the analysis of this compound, particularly in multi-residue pesticide analysis. This method offers high sensitivity and selectivity, enabling the quantification of pesticides at trace levels, often below 10 ppb (µg/kg), which aligns with typical maximum residue limits (MRLs). mdpi.comrestek.com GC-MS/MS systems, especially those equipped with triple quadrupole mass spectrometers (GC-MS/MS), are highly effective in overcoming matrix effects, which are common in complex samples like food and environmental matrices. sigmaaldrich.comlcms.czscispec.co.th

For this compound analysis, GC-MS/MS typically utilizes multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. scispec.co.thsigmaaldrich.com For instance, a vortex-assisted liquid-liquid microextraction (VALLME) method coupled with GC-MS was optimized for determining this compound residues in water samples, achieving limits of detection (LOD) of 0.005 mg L⁻¹ and limits of quantification (LOQ) of 0.016 mg L⁻¹. scielo.brscielo.brsbq.org.br Another study used GC-MS for quantifying this compound, along with other organophosphorus pesticides, extracted from polyurethane foam dermal patches and XAD-2 sorbent tubes. researchgate.net The use of high-resolution accurate mass spectrometry (GC-HRAMS) with electron ionization (EI) can also be applied for this compound analysis in fruits and vegetables. sigmaaldrich.com

GC-MS/MS is also integrated into automated QuEChERS procedures for the determination of numerous pesticide residues, including this compound, in various food matrices such as celery, eggplant, tomato, leek, green tea, corn, grape, and soybean oil samples. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) are indispensable for analyzing this compound and its more polar or thermally labile metabolites, which may not be suitable for GC-based methods. diva-portal.orgresearchgate.net LC-MS/MS methods are known for their high sensitivity, selectivity, and lower limits of quantification compared to GC-MS for certain applications, and they can cover a wide range of pesticides with varying chemical and physical properties. diva-portal.org

For example, LC-MS/MS has been used for multi-residue analysis of pesticides, including this compound, in honey, employing a simple liquid-liquid extraction method. shimadzu.com The method involves studying LOQ based on validation parameters such as linearity, recovery, and reproducibility. shimadzu.com Calibration curves for LC-MS/MS typically range from 0.2 to 20 µg/L. shimadzu.com

LC-QTOF/MS systems, operating in full scan mode with automated identification based on accurate-mass databases, are highly useful for screening and evaluating contamination levels in samples. hpst.czuoa.gr This technique provides comprehensive qualitative information, including molecular ions, adduct ions, fragment ions, and isotope ions, with high resolution. researchgate.netresearchgate.net A method for determining pesticide residues in fruits like apple, pear, and grape utilized a modified QuEChERS extraction followed by LC-QTOF MS analysis. This method demonstrated good linearity (R² > 0.99) and mean recoveries between 66.2% and 121.7% for a range of pesticides, including this compound. hpst.cz LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) has shown optimum linearity for most analytes in positive ionization mode for pesticide determination in orange samples. uoa.gr

Sample Preparation and Extraction Methods for Diverse Matrices

Effective sample preparation is critical to isolate this compound and its metabolites from complex matrices, minimize matrix effects, and concentrate analytes for subsequent chromatographic analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly efficient sample preparation technique for multi-residue pesticide analysis in high-moisture food samples, and it has been successfully adapted for a wide range of other matrices, including animal tissues, milk, honey, water, and soil. bgb-analytik.cominterchim.frecochem.com.conih.gov This method streamlines analysis by combining several steps, offering advantages such as high recoveries, accuracy, high sample throughput, and reduced solvent usage. interchim.frecochem.com.co

The QuEChERS procedure typically involves initial extraction with acetonitrile, followed by a salting-out step with magnesium sulfate (B86663) (MgSO₄) and sodium acetate (B1210297) or other salts to induce phase separation. lcms.cznih.gov For instance, a modified QuEChERS method was used for the determination of 270 pesticide residues, including this compound, in various food samples analyzed by LC-MS/MS and GC-MS/MS. sigmaaldrich.com The choice of extraction salts (e.g., unbuffered, AOAC, or EN salts) depends on the expected pH of the extract and the pH sensitivity of the target analytes. bgb-analytik.com Subsequent cleanup steps often involve dispersive solid-phase extraction (dSPE) using sorbents like primary secondary amine (PSA) to remove interferences such as organic acids, plant pigments, and lipids. shimadzu.combgb-analytik.cominterchim.fr While generally effective, the reduced cleanup in QuEChERS can sometimes lead to high concentrations of matrix components in the extracts, posing challenges for GC and MS systems, which can be mitigated by using MS/MS detection. scispec.co.th

A miniaturized QuEChERS extraction method has also been developed for detecting multi-residue pesticides, including this compound, in small biological samples like bat muscle tissue. nih.gov

Liquid-Liquid Microextraction (LLME) techniques are miniaturized sample preparation methods that offer advantages such as low solvent consumption, high enrichment factors, and simplicity. researchgate.netscirp.org Dispersive Liquid-Liquid Microextraction (DLLME) is a prominent LLME technique that has been successfully applied for this compound extraction. researchgate.netresearchgate.netnih.gov

In DLLME, a mixture of a low-volume extraction solvent and a disperser solvent is rapidly injected into an aqueous sample, forming a cloudy solution of fine extraction solvent droplets. researchgate.net This large surface area facilitates efficient analyte transfer from the aqueous phase to the organic phase. For example, a vortex-assisted liquid-liquid microextraction (VALLME) method using toluene (B28343) as the extraction solvent was optimized for the determination of this compound in water samples, achieving an enrichment factor of 142.4 times. scielo.brscielo.brsbq.org.br Another accurate and sensitive DLLME method based on binary solvents was used to enrich this compound for quantification by GC-MS, yielding limits of detection between 0.59 and 1.6 ng/mL. researchgate.netnih.gov DLLME methods are typically rapid, often taking less than 3 minutes, and require small sample volumes (e.g., 5 mL). researchgate.net

Biomonitoring Analytical Approaches for this compound Exposure Assessment

Biomonitoring plays a crucial role in assessing human and animal exposure to this compound by quantifying the parent compound or its metabolites in biological samples. hbm4eu.eumdpi.com This approach provides a direct measure of internal exposure.

Studies have focused on developing comprehensive approaches for detecting organophosphate pesticide metabolites, including those of this compound, in urine samples using liquid chromatography-high-resolution mass spectrometry (LC-HRMS). nih.govresearchgate.netnih.gov This involves comparing metabolome data from human samples with existing reference databases and original datasets from animal experiments (e.g., mouse urine). nih.govresearchgate.netnih.gov

Key this compound metabolites identified in biomonitoring studies include 2,4-dichlorophenol (B122985), 3,4,5-trihydroxy-6-(2,4-dichlorophenoxy) oxane-2-carboxylic acid, and (2,4-dichlorophenyl) hydrogen sulfate. nih.govresearchgate.netnih.gov These metabolites have been confirmed in both human and mouse urine. nih.gov this compound itself is metabolized in rats, insects, and plants through oxidative desulfuration, cleavage of P-O-aryl and P-S-alkyl linkages, and conjugation of liberated 2,4-dichlorophenol. researchgate.net this compound oxon is also a significant metabolite. researchgate.netglsciences.comresearchgate.net Analytical methods for biomonitoring often involve solid-phase extraction (SPE) for the determination of this compound oxon by GC/MS. glsciences.com

Biomonitoring techniques aim to provide sensitive, specific, and precise measurements with low detection and quantification limits, complementing qualitative risk assessments and aiding in developing strategies for public health protection. mdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 34643-46-4 |

| 2,4-dichlorophenol | 7984 |

| This compound oxon | 34643-46-4 (Note: This is the parent compound's CID, as oxon is a metabolite of this compound and often referenced in relation to it. A specific PubChem CID for this compound oxon might not be readily available as a distinct compound, but rather as a transformed state of this compound.) |

| 3,4,5-trihydroxy-6-(2,4-dichlorophenoxy) oxane-2-carboxylic acid | (Not readily available as a distinct PubChem CID) |

| (2,4-dichlorophenyl) hydrogen sulfate | (Not readily available as a distinct PubChem CID) |

| O-ethyl phosphorothioate (B77711) | (Not readily available as a distinct PubChem CID) |

| O-ethyl S-propyl phosphorothioate | (Not readily available as a distinct PubChem CID) |

| des-propylthio this compound | (Not readily available as a distinct PubChem CID) |

| O-ethyl phosphoric acid | (Not readily available as a distinct PubChem CID) |

Interactive Data Tables

Table 1: Typical LODs and LOQs for this compound in Water Samples using VALLME-GC-MS

| Analyte | LOD (mg L⁻¹) | LOQ (mg L⁻¹) |

| This compound | 0.005 | 0.016 |

| Anilazine | 0.005 | 0.016 |

| Linuron | 0.007 | 0.022 |

| Tebuconazole | 0.007 | 0.020 |

| Source: scielo.brscielo.brsbq.org.br |

Table 2: Recovery and Reproducibility of Pesticides (including this compound) using Modified QuEChERS and LC-QTOF MS

| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |

| Apple | 0.01 | 66.2 - 121.7 | < 15.7 |

| Pear | 0.04 | ||

| Grape | 0.1 | ||

| Source: hpst.cz (Note: Specific recovery for this compound alone was not detailed in the snippet, but overall method performance for 96 pesticides was provided.) |

Table 3: Limits of Detection for this compound and other pesticides using DLLME-GC-MS

| Analyte | LOD (ng/mL) |

| This compound | 0.59 - 1.6 |

| Oxadiargyl | 0.59 - 1.6 |

| Gamma-cyhalothrin | 0.59 - 1.6 |

| Source: researchgate.netnih.gov |

Risk Assessment and Regulatory Science of Prothiofos

Human Health Risk Assessment Frameworks and Applications

Human health risk assessment for chemical compounds like Prothiofos involves a systematic evaluation of potential exposures and their associated health effects. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), utilize established frameworks that emphasize comprehensive planning, problem formulation, and active stakeholder involvement to ensure the utility and transparency of the assessment process. epa.govepa.govnih.gov

Dietary Exposure Risk Assessment Methodologies

Dietary exposure risk assessment methodologies typically employ either deterministic or probabilistic approaches. The deterministic method estimates intake based on conservative assumptions, such as high food consumption and maximum residue levels, often derived from supervised field trials. researchgate.net In contrast, probabilistic methods combine distributions of dietary consumption and potential residue levels through repeated calculations to generate a distribution of possible residue intakes, allowing for the incorporation of additional information like the percentage of commodity treated or combined residues from multiple commodities. researchgate.net

Key metrics in dietary risk assessment include the National Estimated Daily Intake (NEDI) for chronic exposure and the National Estimated Short-Term Intake (NESTI) for acute exposure. These estimates are then compared against health-based guidance values such as the Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD), respectively. foodstandards.gov.au

For this compound, a 25th Australian Total Diet Study revealed that the estimated mean dietary exposure exceeded the ADI for children aged 2-5 and 6-12 years. Furthermore, the 90th percentile exposure surpassed the ADI for all age groups over 2 years. These findings led to the voluntary cancellation of label approvals for this compound on grapes in Australia. foodstandards.gov.au Additionally, high this compound exposure has been linked to fish intake in certain dietary assessments. wur.nl

Occupational Exposure Risk Assessment (e.g., Applicator Exposure, Biomonitoring in Occupational Settings)

Occupational exposure risk assessment evaluates the potential for individuals to be exposed to pesticides during their work, particularly for applicators and those involved in mixing and loading. This assessment considers various routes of exposure, predominantly dermal contact and inhalation. For some pesticides, the exposure risk for mixers/loaders can be considerably greater than for applicators. epa.govfrontiersin.org

Human biomonitoring (HBM) serves as a valuable tool in occupational exposure assessment. HBM involves quantifying the pesticide substance, its metabolites, or surrogate markers of its effects in biological samples (e.g., blood, urine) obtained from exposed individuals. nih.govhbm4eu.eu This approach provides crucial analytical data for risk assessment, including internal exposure doses and early biological effects, thereby aiding in the identification and quantification of chemical exposure in occupational settings. nih.gov While general methodologies for occupational exposure and biomonitoring of organophosphates are well-established, specific biomonitoring data solely for this compound applicators are not extensively detailed in the provided information.

Acute and Chronic Reference Dose Derivation Methodologies

The derivation of acute and chronic reference doses is fundamental to human health risk assessment. The Acute Reference Dose (ARfD) represents an estimate of the amount of a substance in food or drinking water, expressed on a body weight basis, that can be ingested over a short period, usually during one meal or one day, without appreciable health risk to the consumer. The Acceptable Daily Intake (ADI) is an estimate of the amount of a substance in food or drinking water, expressed on a body weight basis, that can be ingested daily over a lifetime without appreciable health risk to the consumer. These health-based guidance values are established through comprehensive toxicological studies. foodstandards.gov.au

For this compound, the Acceptable Daily Intake (ADI) has been established at 0.019 mg/kg body weight (b.w.). agropages.com

Cumulative Risk Assessment Approaches for Organophosphates

Cumulative risk assessment (CRA) is a critical approach that evaluates the combined risk from exposure to multiple pesticides that share a common mechanism of toxicity. This compound is an organophosphate insecticide herts.ac.ukwikipedia.org, and organophosphates are recognized as a common mechanism group due to their shared ability to inhibit cholinesterase activity. epa.govepa.gov

CRA typically employs a tiered approach, beginning with conservative assumptions in Tier I for efficient screening and progressing to more refined, yet still conservative, assumptions in Tier II, often utilizing probabilistic modeling. nih.govnih.gov This comprehensive assessment considers potential exposures from various sources, including food, drinking water, and residential environments. epa.gov this compound has been included in discussions and assessments related to the cumulative dietary risk of organophosphate pesticides. nih.govresearchgate.netscialert.net

Ecological Risk Assessment of this compound

Ecological risk assessment for pesticides like this compound is essential for evaluating their potential negative impacts on ecosystems. This process involves assessing environmental exposure and the toxic effects on various organisms within the ecosystem. A common tool used in early screening levels of ecological risk assessment is the Risk Quotient (RQ) model, which is the ratio of the measured or estimated environmental concentration to a toxic reference value. researchgate.net this compound has undergone environmental tier I assessment. nih.gov It is characterized by its strong adsorption in soil, with a degradation half-life (DT50) of 1-2 months under field conditions. agropages.compic.int

Aquatic Ecotoxicity Studies (e.g., Fish, Invertebrates, Algae)

This compound has been extensively studied for its ecotoxicity to aquatic organisms, including fish, invertebrates, and algae. Research findings indicate varying levels of toxicity across different species and test conditions.

Table 1: Aquatic Ecotoxicity Data for this compound

| Organism Group | Species | Endpoint | Value (mg/L) | Duration | Reference |

| Fish | Rainbow trout | Acute 96-hour LC₅₀ | 0.5-1 (EC formulation) agropages.com, 0.7 upl-ltd.com | 96 hours | agropages.comupl-ltd.com |

| Fish | Golden orfe | Acute 96-hour LC₅₀ | 4-8 | 96 hours | agropages.com |

| Invertebrates | Daphnia magna | Acute 48-hour EC₅₀ | 0.014 | 48 hours | agropages.comherts.ac.ukupl-ltd.com |

| Invertebrates | Daphnia magna | Acute 48-hour LC₅₀ | 0.15 pic.int, 0.08 windows.net | 48 hours | pic.intwindows.net |

| Algae | Scenedesmus subspicatus | Acute 72-hour EC₅₀ (growth) | 2.3 | 72 hours | agropages.comherts.ac.uk |

Detailed Research Findings:

Fish: this compound is considered highly toxic to fish. pic.intpops.int Reported acute toxicity values for fish vary, with LC₅₀ values ranging from 0.05 mg/L to 2.8 mg/L depending on the species and study. pic.int Specific studies show a 96-hour LC₅₀ for rainbow trout between 0.5 and 1 mg/L (for a 500 g/L EC formulation) agropages.com and 0.7 mg/L upl-ltd.com. For golden orfe, the 96-hour LC₅₀ is reported as 4-8 mg/L. agropages.com Another source indicates a broader range of 4-20 mg/L for fish toxicity. herbiguide.com.au

Aquatic Invertebrates: this compound is very highly toxic to aquatic invertebrates. pops.intfairtrade.net For Daphnia magna, the acute 48-hour EC₅₀ for immobilization is consistently reported at 0.014 mg/L. agropages.comherts.ac.ukupl-ltd.com Other reported LC₅₀ values for Daphnia include 150 µg/L (0.15 mg/L) pic.int and 0.08 mg/L. windows.net

Algae: this compound is also very highly toxic to algae. pops.int The acute 72-hour EC₅₀ for growth inhibition in Scenedesmus subspicatus is reported as 2.3 mg/L. agropages.comherts.ac.uk

Impact on Non-Target Terrestrial Organisms

This compound is an organophosphate insecticide that functions as an acetylcholinesterase inhibitor, affecting the nervous system of target and non-target organisms wikipedia.orgherts.ac.uk. Research indicates that this compound poses a toxic risk to terrestrial vertebrates and invertebrates upl-ltd.com. Studies have detected this compound residues in soil samples, with concentrations ranging from 3.38 to 9.89 mg/kg nih.goveaht.org. The presence of organophosphate compounds, including this compound, in soil at levels exceeding Maximum Residue Limits (MRLs) can present a significant danger to soil organisms nih.goveaht.org.

The ecotoxicological profile of this compound includes its high acute toxicity to aquatic invertebrates such as Daphnia, with an LC50 of 0.014 mg/L upl-ltd.com. For terrestrial vertebrates, acute oral toxicity studies in birds, specifically Coturnix japonica (Japanese quail), show an LD50 range of 100-200 mg/kg upl-ltd.com. This compound is also considered toxic to bees, with recommendations against its application on flowering plants or those likely to flower within seven days if visited by bees upl-ltd.com. Furthermore, this compound has a log Kow of 6.67, indicating a potential for bioaccumulation in organisms pops.int.

Table 1: Ecotoxicity Data for this compound

| Organism Type | Endpoint | Value | Source |

| Daphnia | Acute LC₅₀ | 0.014 mg/L | upl-ltd.com |

| Birds (Coturnix japonica) | Acute Oral LD₅₀ | 100 - 200 mg/kg | upl-ltd.com |

| Terrestrial Vertebrates | Toxicity | Toxic | upl-ltd.com |

| Terrestrial Invertebrates | Toxicity | Toxic | upl-ltd.com |

| Bees | Toxicity | Toxic | upl-ltd.com |

Environmental Exposure Models in Risk Assessment

Environmental risk assessment for pesticides, including this compound, is a mandatory component of regulatory frameworks, particularly within the European Union, aiming to ensure safe use of these compounds nih.gov. These assessments involve evaluating both exposure pathways and potential hazards nih.gov. Advancements in exposure modeling are moving towards more comprehensive landscape-level risk assessments, shifting from traditional field-based approaches nih.gov. Ecological models are increasingly recognized as valuable tools for chemical risk assessment nih.gov. Additionally, there is a growing focus on integrating mitigation measures into risk assessment and management strategies to reduce environmental impact nih.gov.

For this compound, environmental fate indices have been calculated, including a low GUS leaching potential index of -0.63, suggesting low leachability herts.ac.uk. However, it has a high potential for particle-bound transport herts.ac.uk. The SCI-GROW groundwater index for a 1 kg ha⁻¹ application rate is 5.35 x 10⁻³ μg l⁻¹ herts.ac.uk. Known soil metabolites of this compound include 4-chlorothis compound, etaphos, and 2,4-dichlorophenol (B122985) herts.ac.uk. First-tier Predicted Environmental Concentrations (PECs) are typically calculated using simplified standard scenarios for freshwater systems, considering factors such as recommended application dose, drift, runoff, and drainage fractions wur.nl.

Table 2: Environmental Fate Indices for this compound

| Property | Value | Interpretation |

| GUS Leaching Potential Index | -0.63 | Low leachability herts.ac.uk |

| Potential for Particle Bound Transport | High | High herts.ac.uk |

| SCI-GROW Groundwater Index (1 kg ha⁻¹) | 5.35 x 10⁻³ μg l⁻¹ | - herts.ac.uk |

International and National Regulatory Status and Policies

The regulatory status of this compound varies significantly across different regions, reflecting diverse approaches to pesticide management and risk assessment.

Regulatory Actions (e.g., Bans, Restrictions, Maximum Residue Limits) in Different Regions

In the European Union , this compound is not approved for use as an active substance in plant protection products under EC Regulation No 1107/2009 wikipedia.orgherts.ac.uknih.gov. However, its presence is permitted if it does not exceed a Maximum Residue Limit (MRL) of 0.01 mg/kg wikipedia.org. In the United States , this compound is available from suppliers, and it has an EPA Pesticide Chemical Code of 128858 wikipedia.orgherts.ac.uk.

In Asia , this compound continues to be used in some areas for pest control and agricultural protection wikipedia.org. Specifically, Malaysia terminated the registration for this compound, effective July 1, 2014, due to observed violations of pesticide residues on food crops and the availability of alternative insecticides pic.int. After December 31, 2014, importation of this compound into Malaysia is only permitted in small quantities for educational or research purposes, subject to Pesticides Board approval pic.int. Thailand banned this compound in December 2016 pic.intpic.int. Turkey also banned this compound in June 2023 pic.intpic.int. In China , this compound is classified as "unrestricted" on the national management list of organophosphorus pesticides mdpi.com. Japan revised the MRLs for this compound in September 2024 focuslabasia.com. In Korea , this compound was authorized for yuza production, and MRLs have been established for agricultural products fftc.org.tw.

Australia permits the use of this compound on vegetables, crops, cereals, cotton, and for cattle fly control, but it is restricted as a termicide pops.int.

Table 3: Selected Maximum Residue Limits (MRLs) for this compound

| Region/Country | Commodity | MRL (mg/kg or ppm) | Source |

| European Union | General | 0.01 | wikipedia.org |

| Australia | Peanut | 0.05 | cfs.gov.hk |

| Australia | Mung bean (dry) | 0.05 | cfs.gov.hk |

| Australia | Chili Peppers | 3 | cfs.gov.hk |

| Australia | Potato | 0.05 | cfs.gov.hk |

| Australia | Table Grapes | 2 | nutfruit.org |

| Thailand | Peanut | 0.05 | fao.org |

| Thailand | Mung bean (dry) | 0.05 | fao.org |

| Thailand | Potato | 0.05 | fao.org |

| Thailand | Cabbages | 1 | fao.org |

| Thailand | Rose apple | 0.05 | fao.org |

| Thailand | Spring onion | 0.05 | fao.org |

| Thailand | Soya bean (dry) | 0.05 | fao.org |

| Thailand | Durian | 0.05 | fao.org |

| Thailand | Cotton seed | 0.05 | fao.org |

Role of International Conventions (e.g., Rotterdam Convention)

International conventions play a crucial role in the global management of hazardous chemicals and pesticides. This compound is listed in the Database of Notifications of Final Regulatory Action of the Rotterdam Convention, indicating that it has been banned or severely restricted by at least one Party for health or environmental reasons pic.intpic.intcroplife.co.za. As such, this compound is subject to the Prior Informed Consent (PIC) procedure croplife.co.za.

Under the Rotterdam Convention, if a Party takes a final regulatory action to ban or severely restrict a chemical, it notifies the Secretariat, which then verifies and publishes a summary of the action in the PIC Circular pic.int. The Chemical Review Committee (CRC) of the Rotterdam Convention reviews these notifications brsmeas.orgun.orgpic.intndc.gov.tw. For instance, Malaysia provided supporting documentation to the Rotterdam Convention Secretariat for its final regulatory action on this compound pic.int. The Convention promotes shared responsibility and international cooperation in the trade and management of hazardous chemicals and pesticides croplife.co.za.

Evolution of Regulatory Science in Pesticide Management

Regulatory science in pesticide management is a dynamic field that has undergone significant evolution over the past decades, driven by scientific advancements and increasing environmental and health concerns mdpi.com. The modern era of pesticide risk management science has spanned approximately 40 years, with distinct periods focusing on different priorities acs.org. The 1960s saw the rise of the environmental movement and legislation for point source pollution control. The 1970s focused on nonpoint pollution research, aquatic ecosystem protection, and organochlorine insecticides. The 1980s brought attention to groundwater, drinking water, and human consumption, while the 1990s emphasized surface water, human exposure from food and water, and the introduction of biotechnology in agriculture acs.org.

The process of translating scientific findings into regulatory actions involves a collaborative effort where the scientific community develops safety testing methodologies, regulators provide guidelines, industry conducts tests and submits data, and regulators evaluate results to establish safe use conditions acs.orgcroplife.org. There is also public oversight of this process acs.org.

Current trends in regulatory science include minimizing animal testing by incorporating "new approach methodologies" (NAMs) and -omics technologies from 21st-century toxicology, leading to more mechanistically supported assessments mdpi.comfrontiersin.org. The integration of pesticide impacts with climate change and other agronomic pressures is fostering the development of more realistic "agro-environmental" assessments at a landscape level mdpi.com. Furthermore, the expansion of monitoring programs is leading to "postmarketing" vigilance approaches, and there is a growing need to move from assessing individual pesticides to evaluating the cumulative impact of multiple pesticides on humans and the environment mdpi.com. The increasing volume of data is also prompting the implementation of Big Data approaches and the potential integration of Artificial Intelligence in assessments mdpi.com. Regulatory frameworks are continuously evolving to align with scientific progress and the development of innovative products and technologies croplife.org. Key principles guiding sound regulatory environments include ensuring high standards of protection for human health and the environment, promoting data transparency and quality, and encouraging international harmonization while considering local conditions croplife.org.

Public Health and Environmental Implications of Prothiofos Research

Case Studies and Epidemiological Investigations of Prothiofos Poisoning

This compound, an organophosphate insecticide, has been the subject of case studies and epidemiological investigations to understand its public health implications following acute exposure. Research provides insights into the clinical outcomes and severity of this compound poisoning incidents.

A prospective study conducted in Sri Lanka between March 2002 and March 2007 reviewed 14,034 cases of acute poisoning and identified 12 patients who had ingested this compound. researchgate.net The median age of these patients was 32 years, and the majority (76.6%) were male. nih.gov The median time from ingestion to hospital admission was 4 hours. researchgate.net

Clinical outcomes in this cohort of this compound poisoning cases included one death (8.3% of cases) and two instances requiring intubation for respiratory failure (16.7% of cases). researchgate.netnih.gov The fatality associated with this compound occurred 67 hours after ingestion. researchgate.net For the patients who required intubation, the procedures were carried out at 11 and 30 hours post-ingestion, with one of these patients surviving after 300 hours of ventilation. nih.gov These findings suggest that this compound is of moderately severe toxicity, capable of causing delayed respiratory failure and death. researchgate.net

In a separate case report, a 63-year-old woman intentionally ingested 370 mL of a 40% this compound preparation. nih.gov Upon admission to the hospital, her serum cholinesterase activity was severely depressed at 1.3 IU/L (normal range: 200-460 IU/L). nih.gov Her treatment included gastric lavage, administration of cathartics, activated charcoal, diuretics, atropine (B194438) sulfate (B86663), and pralidoxime. nih.gov She also underwent charcoal hemoperfusion for 4 hours, after which her consciousness was gradually restored. nih.gov The patient was discharged five days after admission with no lasting complications. nih.gov Analysis of her plasma and urine identified this compound and several metabolites, including des-S-propyl this compound oxon, despropyl this compound oxon, des-S-propyl this compound, and despropyl this compound, as well as large amounts of 2,4-dichlorophenol (B122985) and its conjugate. nih.gov This case highlights the metabolic pathway of this compound in humans and demonstrates a successful clinical outcome with intensive medical intervention. nih.gov

Epidemiological Data on this compound Poisoning Cases from a Sri Lankan Study (2002-2007)

| Characteristic | Value | Reference |

|---|---|---|

| Total Number of this compound Poisoning Cases | 12 | researchgate.netnih.gov |

| Median Age of Patients (years) | 32 | nih.gov |

| Percentage of Male Patients | 76.6% | nih.gov |

| Median Time to Hospital Admission (hours) | 4 | researchgate.net |

| Mortality Rate | 8.3% (1 death) | researchgate.netnih.gov |

| Time to Death (hours post-ingestion) | 67 | researchgate.net |

| Intubation Rate | 16.7% (2 patients) | researchgate.netnih.gov |

| Time to Intubation (hours post-ingestion) | 11 and 30 | nih.gov |

| Duration of Ventilation for Survivor (hours) | 300 | nih.gov |

Strategies for Risk Mitigation and Safer Alternatives

Reducing the public health and environmental risks associated with this compound requires a multi-faceted approach encompassing risk mitigation strategies during its application and the adoption of safer alternatives. While specific risk mitigation measures for this compound are not extensively detailed in publicly available research, general principles of pesticide risk reduction are applicable. fao.orgeuropa.eu

Risk Mitigation Strategies:

Effective risk mitigation aims to minimize exposure to applicators, the public, and non-target organisms. fao.org Key strategies include:

Use of Personal Protective Equipment (PPE): Applicators should use appropriate PPE, such as gloves, masks, and protective clothing, to minimize dermal and inhalation exposure.

Adherence to Application Guidelines: Strict adherence to the manufacturer's instructions on the product label regarding application rates, timing, and methods is crucial.

Establishment of Buffer Zones: Maintaining unsprayed buffer zones around sensitive areas like water bodies, residential areas, and schools can reduce the risk of spray drift. fao.org